molecular formula C11H4Cl2F3IN2 B12817578 6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine

Cat. No.: B12817578
M. Wt: 418.96 g/mol
InChI Key: OQGWDROPRJJJPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens (iodo and dichlorophenyl groups), the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. For example, molecular docking studies have shown that similar compounds can integrate into the hydrophobic pockets of certain enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,4-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine is unique due to the combination of its dichlorophenyl, iodo, and trifluoromethyl groups. These functional groups contribute to its distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H4Cl2F3IN2

Molecular Weight

418.96 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-iodo-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H4Cl2F3IN2/c12-5-1-2-6(7(13)3-5)8-4-9(11(14,15)16)19-10(17)18-8/h1-4H

InChI Key

OQGWDROPRJJJPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

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